molecular formula C10H11N3O4 B12721853 2-(2-acetylhydrazinyl)-N-(4-hydroxyphenyl)-2-oxoacetamide CAS No. 93628-90-1

2-(2-acetylhydrazinyl)-N-(4-hydroxyphenyl)-2-oxoacetamide

Cat. No.: B12721853
CAS No.: 93628-90-1
M. Wt: 237.21 g/mol
InChI Key: CSTCKIAKRUPLTJ-UHFFFAOYSA-N
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Description

2-(2-acetylhydrazinyl)-N-(4-hydroxyphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazine group, an acetyl group, and a hydroxyphenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetylhydrazinyl)-N-(4-hydroxyphenyl)-2-oxoacetamide typically involves the reaction of hydrazine derivatives with acetylating agents and phenolic compounds. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetylhydrazinyl)-N-(4-hydroxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

2-(2-acetylhydrazinyl)-N-(4-hydroxyphenyl)-2-oxoacetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-acetylhydrazinyl)-N-(4-hydroxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. The hydroxyphenyl group may contribute to its antioxidant properties by scavenging free radicals, while the hydrazine group can participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-acetylhydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide: Similar structure but with a methoxy group instead of a hydroxy group.

    2-(2-acetylhydrazinyl)-N-(4-chlorophenyl)-2-oxoacetamide: Contains a chlorine atom in place of the hydroxy group.

Uniqueness

2-(2-acetylhydrazinyl)-N-(4-hydroxyphenyl)-2-oxoacetamide is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical and biological properties. This group enhances its antioxidant activity and potential therapeutic applications compared to similar compounds with different substituents.

Properties

CAS No.

93628-90-1

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

2-(2-acetylhydrazinyl)-N-(4-hydroxyphenyl)-2-oxoacetamide

InChI

InChI=1S/C10H11N3O4/c1-6(14)12-13-10(17)9(16)11-7-2-4-8(15)5-3-7/h2-5,15H,1H3,(H,11,16)(H,12,14)(H,13,17)

InChI Key

CSTCKIAKRUPLTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC(=O)C(=O)NC1=CC=C(C=C1)O

Origin of Product

United States

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